molecular formula C5H4IN3O2 B152466 2-Amino-5-iodo-3-nitropyridine CAS No. 25391-57-5

2-Amino-5-iodo-3-nitropyridine

Cat. No. B152466
CAS RN: 25391-57-5
M. Wt: 265.01 g/mol
InChI Key: MDJUWRHSXKZSOJ-UHFFFAOYSA-N
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Description

Crystal Structure of 2-Amino-5-Nitropyridinium Dihydrogenphosphate Monophosphoric Acid

The study presented in paper focuses on the chemical preparation and structural characterization of 2-amino-5-nitropyridinium dihydrogenphosphate monophosphoric acid. The crystal structure is monoclinic with specific dimensions and angles detailed in the paper. The arrangement consists of inorganic layers of H5P2O8 units and organic chains of chromophores. The study emphasizes the role of hydrogen bonds in maintaining the structure and discusses the influence of polyanion charge on the symmetry of the cationic packing.

Quantum Chemical Studies and Spectroscopic Investigations

Paper conducts quantum chemical calculations and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine. The study uses density functional theory to optimize the geometry and analyze vibrational frequencies. The research includes a comparison of computed and experimental spectra, assignments of vibrational modes, and analysis of intramolecular charge transfer and hyperconjugative interactions. The paper also explores the electronic properties and electron density distribution of the compound.

Crystal Engineering of Noncentrosymmetric Structures

The research in paper designs new noncentrosymmetric crystals incorporating 2-amino-5-nitropyridine chromophores. The study follows a strategy that associates the 2-amino-5-nitropyridinium cation with a counteranion capable of forming noncentrosymmetric structures. The paper confirms the strategy's validity through the crystal structures of 2-amino-5-nitropyridinium dichloroacetate and a cocrystal with chloroacetic acid, discussing the packings in terms of steric hindrance and hydrogen bonds.

Novel Charge Transfer Supramolecular Assemblies

In paper , novel compounds with 2-amino-5-nitropyridine and Keggin polyoxoanions are synthesized. The compounds vary in stoichiometric ratios, charge transfer properties, and thermal stability. The study characterizes the compounds using spectroscopic and analytical techniques and presents the single crystal X-ray diffraction structure of one of the compounds, highlighting the assembly of water solvent molecules and organic chromophores.

Molecular and Crystal Structures, Vibrational Studies, and Quantum Chemical Calculations

Paper determines the crystal structures of nitroderivatives of 2-amino-4-methylpyridine. The structures are stabilized by hydrogen bonds and exhibit a layered arrangement. The study compares molecular structures obtained from DFT calculations with X-ray studies and analyzes the IR and Raman spectra.

Structural and Vibrational Investigation of 2-Amino-4-Nitropyridine Crystal

The X-ray structure of 2-amino-4-nitropyridine is determined in paper . The crystal is monoclinic and consists of layers joined by hydrogen bonds, forming centrosymmetric dimers. The study discusses the IR and Raman spectra and the behavior of N-H stretching vibrations in relation to the crystal structure.

Homoleptic and Heteroleptic Iron(II) and Ruthenium(II) Complexes

Paper prepares novel nitro- and amino-terpyridines and uses them to synthesize ruthenium(II) and iron(II) complexes. The study investigates the chemical and electrochemical properties of these complexes and reports the synthesis and properties of a heteroleptic iron(II) complex.

Quantum Mechanical, Spectroscopic, and Docking Studies

Experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine are presented in paper . The study includes vibrational frequency analysis, molecular geometry optimization, and quantum chemical calculations. It also examines the compound's NLO behavior, thermodynamic properties, and docking studies with a protein exhibiting dihydrofolate synthase inhibitor properties.

Structural Evidence in 2-Amino-5-Nitropyridinium Halides

Paper synthesizes 2-amino-5-nitropyridinium halides and determines their crystal structures. The acentric phases reveal networks of non-linear chromophores arranged in herringbone motifs. The study compares the second-harmonic generation responses of these compounds with other molecular compounds.

Synthesis of 2-Amino-3-Nitropyridine-6-Methoxy

The synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine is described in paper . The process involves substitution, nitration, ammoniation, and oxidation, with the final product's structure confirmed by IR and 1HNMR spectroscopy.

Scientific Research Applications

Noncentrosymmetric Structures

2-Amino-5-nitropyridine, a close relative of 2-amino-5-iodo-3-nitropyridine, has been utilized in designing noncentrosymmetric crystals. These crystals, incorporating 2-amino-5-nitropyridine chromophores, are formed systematically with herringbone motifs when combined with suitable counteranions. This strategy has been successfully applied to create structures with specific symmetries, such as P212121 and Cc, demonstrating the potential of 2-amino-5-iodo-3-nitropyridine derivatives in crystal engineering (Fur et al., 1996).

Vibrational Studies and Quantum Chemical Calculations

The molecular and crystal structures of derivatives of 2-amino-5-iodo-3-nitropyridine, such as 2-amino-4-methyl-5-nitropyridine, have been studied using vibrational spectroscopy and quantum chemical calculations. These studies help in understanding the stability and arrangement of these compounds at the molecular level, contributing to the development of materials with specific physical properties (Bryndal et al., 2012).

Polymorphism and Intermolecular Forces

Investigations into the polymorphism and intermolecular forces in compounds related to 2-amino-5-iodo-3-nitropyridine, such as 2-amino-5-nitropyridine, reveal insights into the balance of hydrogen bonds, dispersive, and electrostatic interactions. This knowledge is crucial for the development of nonlinear optical materials and for understanding the packing of these materials at a molecular level (Aakeröy et al., 1998).

Molecular Complex Studies

Studies on molecular complexes involving 2-amino-5-nitropyridine provide insights into the molecular interactions and structures of these compounds. Understanding the molecular geometry and hydrogen bonding in these complexes can be instrumental in designing new materials with desired chemical and physical properties (Velikova et al., 1997).

Synthesis and Separation Techniques

Research on the synthesis and separation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, closely related to 2-amino-5-iodo-3-nitropyridine, highlights methods for efficient production and isolation of these compounds. This research is fundamental for producing these compounds at a scale suitable for further study and application (Shouxin & Junzhang, 2005).

Quantum Mechanical and Spectroscopic Analysis

Quantum mechanical and spectroscopic analyses of compounds like 2-Amino-3-bromo-5-nitropyridine provide deep insights into their molecular structure, electronic characteristics, and vibrational properties. These studies are crucial for understanding the behavior of these compounds in different applications, including their potential in nonlinear optical (NLO) materials (Abraham et al., 2017).

Safety And Hazards

2-Amino-5-iodo-3-nitropyridine is considered hazardous1. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation1. It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 31. The target organs are the respiratory system1.


Future Directions

The future directions of 2-Amino-5-iodo-3-nitropyridine are not explicitly mentioned in the search results. However, its use in the synthetic preparation of disubstituted pyridinyl azabicyclo heptanes as epibatidine analogs2 suggests potential applications in the development of new pharmaceuticals.


Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

5-iodo-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJUWRHSXKZSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391991
Record name 2-Amino-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodo-3-nitropyridine

CAS RN

25391-57-5
Record name 5-Iodo-3-nitro-2-pyridinamine
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Record name 2-Amino-5-iodo-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-iodo-3-nitropyridine
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Synthesis routes and methods I

Procedure details

To a solution of 3-nitropyridin-2-amine (1.2 g, 8.63 mmol) in acetic acid (5 ml), water (1 ml) and sulfuric acid (0.2 ml) was added periodic acid (0.4 g, 1.72 mmol, 0.2 eq.) and the mixture was stirred at 90° C. for 15 min. Iodine (0.87 g, 3.45 mmol, 0.4 eq.) was added portionwise and the mixture was heated at 90° C. for 1 h. The mixture was quenched by the addition of water and extracted with ethylacetate (3×150 ml). The combined organic layer was washed with water, aqueous sodium thiosulfate, brine and dried over sodium sulphate. The solvent was distilled off to give the product in 57% yield (1.3 g). 1H NMR (300 MHz, DMSO-d6): δ 8.58 (d, 1H), 8.54 (d, 1H) 8.04 (br s, 2H); LC-MS (ESI); Calculated mass: 265.01: Observed mass: 265.9 [M+H]+ (rt: 1.36 min).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-3-nitropyridine (5.0 g, 35.9 mmol), acetic acid (22 mL), water (5 mL), sulfuric acid (0.650 mL), and HIO4×2H2O (1.7 g, 7.5 mmol) was allowed to stir at 90° C. for 10 min. Iodine crystals (3.7 g, 14.6 mmol) were added in portions. After stirring for 1 h, the reaction was poured into saturated sodium thiosulfate and extracted with ethyl acetate. The organic layers were washed with 0.1 M NaOH and saturated brine, dried with sodium sulfate, then evaporated to give orange solid (7.5 g, 79% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FI Carroll, JR Lee, HA Navarro, W Ma… - Journal of medicinal …, 2002 - ACS Publications
… Iodination of 2-amino-3-nitropyridine (7) using iodine in an acetic acid−sulfuric acid mixture containing hydroiodic acid yielded 2-amino-5-iodo-3-nitropyridine (8). Diazotization of 8 with …
Number of citations: 56 pubs.acs.org

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